molecular formula C22H23N5O3S B2701049 3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034435-55-5

3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2701049
CAS RN: 2034435-55-5
M. Wt: 437.52
InChI Key: CALMJWUISIPYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

One of the primary applications of 1,2,4-triazole derivatives is in the development of new antimicrobial agents. For instance, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities. The synthesized compounds demonstrated good to moderate activities against various test microorganisms, highlighting their potential as new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Cancer Research and EGFR Inhibition

Another significant application of triazole derivatives is in cancer research, particularly as epidermal growth factor receptor (EGFR) inhibitors. Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, focusing on their mechanism behind anti-cancer properties. The study utilized molecular docking and density functional theory (DFT) to elucidate the compounds' stability and conformations, finding that certain derivatives showed promising anti-cancer activity due to high binding affinity to the EGFR binding pocket (A. Karayel, 2021).

Pharmacological Evaluation

Further, Suresh et al. (2016) synthesized novel thiazolo-triazolo-pyridine derivatives and evaluated their antibacterial and antifungal activities. The compounds exhibited significant biological activity against tested microorganisms, indicating their potential for pharmacological applications (M. Suresh, P. Lavanya, C. Rao, 2016).

properties

IUPAC Name

3-[[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-30-16-5-4-15-12-18(23-17(15)13-16)21(28)26-8-6-14(7-9-26)11-19-24-25-22(29)27(19)20-3-2-10-31-20/h2-5,10,12-14,23H,6-9,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALMJWUISIPYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)CC4=NNC(=O)N4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

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